molecular formula C13H25ClN2O4 B1377175 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid hydrochloride CAS No. 1427380-01-5

2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid hydrochloride

Cat. No.: B1377175
CAS No.: 1427380-01-5
M. Wt: 308.8 g/mol
InChI Key: RWPOVRDWSOVOSO-UHFFFAOYSA-N
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Description

“2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid hydrochloride” is a chemical compound with the CAS Number: 1427380-01-5 . It has a molecular weight of 308.81 and a molecular formula of C13H24N2O4 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O4.ClH/c1-12(2,3)19-11(18)14-6-8-15(9-7-14)13(4,5)10(16)17;/h6-9H2,1-5H3,(H,16,17);1H . This compound has a rotatable bond count of 4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 5 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 272.34 g/mol . It has a computed XLogP3-AA value of -1.2, indicating its relative hydrophilicity . The compound has a topological polar surface area of 70.1 Ų .

Scientific Research Applications

Chemical Synthesis and Optimization

A study by Chonan et al. (2011) discusses the synthesis and evaluation of novel (4-piperidinyl)-piperazine derivatives as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors. The research highlights the optimization of substituents leading to the identification of fluorine-substituted tert-butoxycarbonyl groups, showing significant inhibitory activities in enzyme and cell-based assays, and reduction of hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011).

Molecular Structure and Characterization

Sanjeevarayappa et al. (2015) synthesized and characterized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, providing insights into its molecular structure through spectroscopic evidences and single crystal XRD data. The study also evaluated its in vitro antibacterial and anthelmintic activity, finding moderate effects in these areas (Sanjeevarayappa et al., 2015).

Antimalarial Potential

Research on piperazine derivatives with potential anti-malarial activity was reported by Cunico et al. (2009), focusing on the crystal structures of active and non-active tert-butyl piperazine compounds. This study provided insights into the molecular conformation and intermolecular hydrogen bonding, crucial for understanding their mechanism of action (Cunico et al., 2009).

PPAR Agonists

Guo et al. (2006) described an efficient synthesis of a potent PPARpan agonist, highlighting a seven-step synthesis process that includes a regioselective carbon-sulfur bond formation. This research contributes to the understanding of synthetic pathways for developing pharmacologically active compounds (Guo et al., 2006).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also associated with this compound .

Properties

IUPAC Name

2-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4.ClH/c1-12(2,3)19-11(18)14-6-8-15(9-7-14)13(4,5)10(16)17;/h6-9H2,1-5H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPOVRDWSOVOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C)(C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid hydrochloride
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2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid hydrochloride
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2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid hydrochloride
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2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid hydrochloride
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2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid hydrochloride
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2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid hydrochloride

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